molecular formula C7H9FN2O B1441360 2-((6-Fluoropyridin-2-yl)amino)ethanol CAS No. 1000981-41-8

2-((6-Fluoropyridin-2-yl)amino)ethanol

Cat. No. B1441360
CAS RN: 1000981-41-8
M. Wt: 156.16 g/mol
InChI Key: GOJJFONSXVKMEE-UHFFFAOYSA-N
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Description

“2-((6-Fluoropyridin-2-yl)amino)ethanol”, also known as FA-2-6, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C7H9FN2O and a molecular weight of 156.16 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C7H9FN2O . The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a fluorine atom and at the 2-position with an aminoethanol group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed and dry environment . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

2-((6-Fluoropyridin-2-yl)amino)ethanol has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including small molecules and pharmaceuticals. It has also been used in drug discovery and biochemistry studies. Additionally, this compound has been used in the synthesis of peptide and protein molecules, as well as in the synthesis of a range of other compounds.

Mechanism of Action

The mechanism of action of 2-((6-Fluoropyridin-2-yl)amino)ethanol is not well understood. However, it is believed that the molecule acts as a proton donor, donating a proton to the target molecule. This proton donation is believed to cause a conformational change in the target molecule, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the molecule has a variety of effects on the body. It has been shown to have an effect on the metabolism of glucose and fatty acids, as well as on the expression of certain genes. Additionally, this compound has been shown to have an effect on the production of certain hormones, such as insulin and leptin.

Advantages and Limitations for Lab Experiments

2-((6-Fluoropyridin-2-yl)amino)ethanol has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it cost-effective for a variety of research applications. However, this compound has some limitations for laboratory experiments. It is a volatile compound, meaning it can easily evaporate and become airborne. Additionally, it is a highly reactive compound, meaning it can easily react with other compounds in the laboratory.

Future Directions

There are several potential future directions for research involving 2-((6-Fluoropyridin-2-yl)amino)ethanol. One potential direction is the development of new synthesis methods for the molecule. Additionally, further research could be conducted into the biochemical and physiological effects of the molecule. Additionally, further research could be conducted into the mechanism of action of the molecule and its potential applications in drug discovery. Finally, further research could be conducted into the potential uses of the molecule in the synthesis of other compounds.

Safety and Hazards

The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[(6-fluoropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJJFONSXVKMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724497
Record name 2-[(6-Fluoropyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000981-41-8
Record name 2-[(6-Fluoropyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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